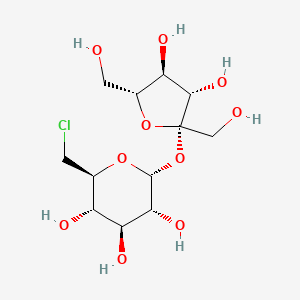
6-Chloro-6-deoxysucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-6-deoxysucrose is a modified sugar molecule where the hydroxyl group at the sixth position of sucrose is replaced by a chlorine atom. This alteration imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-6-deoxysucrose typically involves the chlorination of sucrose derivatives. One common method includes the use of thionyl chloride (SOCl2) in the presence of pyridine, which facilitates the substitution of the hydroxyl group with a chlorine atom . Another approach involves the use of immobilized isomaltulose-producing microorganisms for transglucosylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-6-deoxysucrose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the sugar moiety, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the sugar.
Wissenschaftliche Forschungsanwendungen
6-Chloro-6-deoxysucrose has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chlorinated sugars and derivatives.
Biology: The compound has been studied for its effects on glucose metabolism in spermatozoa, showing potential as a reversible contraceptive
Wirkmechanismus
The mechanism by which 6-Chloro-6-deoxysucrose exerts its effects involves the inhibition of glucose metabolism. In spermatozoa, it prevents the oxidation of glucose, leading to reduced fertility . This inhibition occurs at specific steps in the glycolytic pathway, such as the triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase reactions .
Vergleich Mit ähnlichen Verbindungen
- 6-Chloro-6-deoxyglucose
- 6-Chloro-6-deoxyfructose
- 6-Chloro-6-deoxymannose
- 6-Chloro-6-deoxygalactose
Comparison: 6-Chloro-6-deoxysucrose is unique among its analogs due to its specific structure and the presence of both glucose and fructose moieties. This dual sugar composition imparts distinct chemical and biological properties, making it more versatile in certain applications compared to its monosaccharide counterparts .
Eigenschaften
CAS-Nummer |
40984-18-7 |
|---|---|
Molekularformel |
C12H21ClO10 |
Molekulargewicht |
360.74 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H21ClO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
JVKKWZDNSGVFPI-UGDNZRGBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CCl)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


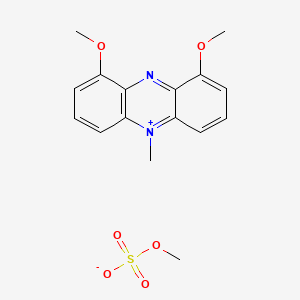
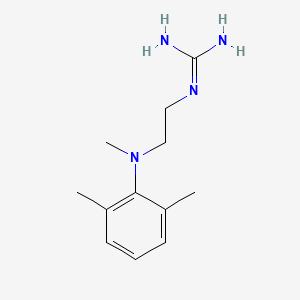
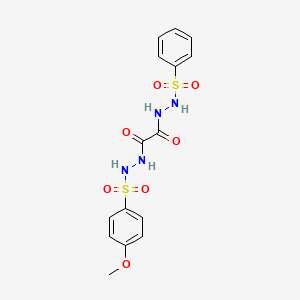
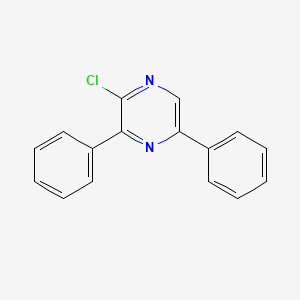
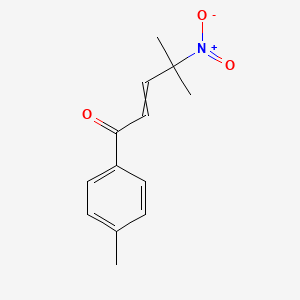
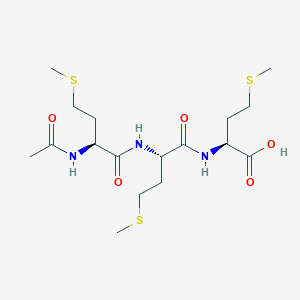
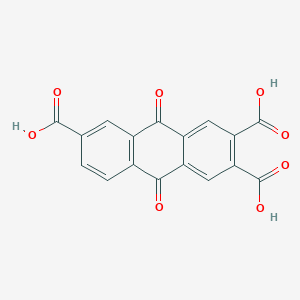
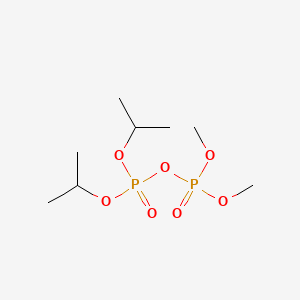

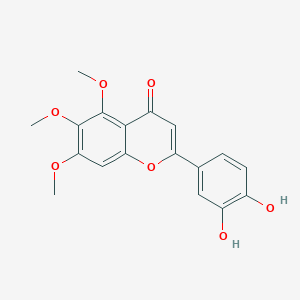
![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)
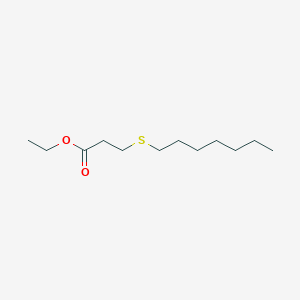
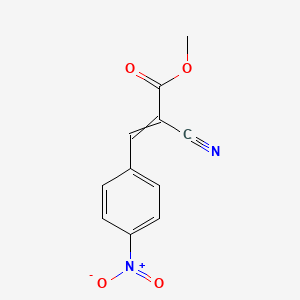
![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
